molecular formula C8H16ClN3O B1458497 1-Methyl-1,3,7-triazaspiro-[4.5]decan-4-one hydrochloride CAS No. 1427326-80-4

1-Methyl-1,3,7-triazaspiro-[4.5]decan-4-one hydrochloride

Cat. No. B1458497
CAS RN: 1427326-80-4
M. Wt: 205.68 g/mol
InChI Key: KQXGSOQHSWZFIU-UHFFFAOYSA-N
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Description

1-Methyl-1,3,7-triazaspiro-[4.5]decan-4-one hydrochloride, commonly referred to as MTD, is a synthetic molecule that has a wide range of applications in scientific research. MTD is a cyclic molecule composed of three nitrogen atoms, a carbon atom, and a chlorine atom, with a molecular weight of 201.6 g/mol. It is a white, odorless, crystalline solid, and has a melting point of 155-157°C. Due to its unique structure and properties, MTD has been widely investigated in the fields of chemistry, biochemistry, and pharmacology.

Scientific Research Applications

MTD has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, such as amino acids and peptides. It has also been used to study the structure and function of proteins, as well as the mechanism of enzyme-catalyzed reactions. MTD has been used in the development of drugs and drug delivery systems, and has been studied for its potential use in cancer therapy.

Mechanism Of Action

The exact mechanism of action of MTD is not fully understood. However, it is believed that it interacts with a variety of enzymes and proteins in the body, which can lead to changes in the activity of these molecules. For example, MTD has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the synthesis of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects
MTD has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 and phospholipase A2, which are involved in the synthesis of prostaglandins and other inflammatory mediators. It has also been shown to inhibit the activity of lipoxygenase, an enzyme involved in the synthesis of leukotrienes, which are involved in allergic reactions. In addition, MTD has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.

Advantages And Limitations For Lab Experiments

The use of MTD in laboratory experiments has a number of advantages. It is cost-effective and can be synthesized in large quantities. It is also relatively stable, and can be stored for long periods of time. Furthermore, it has a wide range of applications in scientific research, making it a useful tool for researchers. However, there are some limitations to its use in laboratory experiments. It is a synthetic compound, and its effects on living organisms are not fully understood. In addition, it is not approved for use in humans, and its safety in laboratory experiments has not been established.

Future Directions

Given the wide range of applications of MTD in scientific research, there are many potential future directions for research. One potential direction is to further investigate its effects on enzymes and proteins, in order to better understand its mechanism of action. Another potential direction is to investigate its potential use in drug development and delivery systems. Additionally, further research could be conducted to investigate its potential use in cancer therapy, as well as its potential side effects. Finally, further research could be conducted to investigate its potential use in other therapeutic applications, such as the treatment of inflammation and oxidative stress.

properties

IUPAC Name

1-methyl-1,3,9-triazaspiro[4.5]decan-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O.ClH/c1-11-6-10-7(12)8(11)3-2-4-9-5-8;/h9H,2-6H2,1H3,(H,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXGSOQHSWZFIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CNC(=O)C12CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1,3,7-triazaspiro-[4.5]decan-4-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-1,3,7-triazaspiro-[4.5]decan-4-one hydrochloride
Reactant of Route 2
1-Methyl-1,3,7-triazaspiro-[4.5]decan-4-one hydrochloride
Reactant of Route 3
1-Methyl-1,3,7-triazaspiro-[4.5]decan-4-one hydrochloride
Reactant of Route 4
1-Methyl-1,3,7-triazaspiro-[4.5]decan-4-one hydrochloride
Reactant of Route 5
1-Methyl-1,3,7-triazaspiro-[4.5]decan-4-one hydrochloride
Reactant of Route 6
1-Methyl-1,3,7-triazaspiro-[4.5]decan-4-one hydrochloride

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